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Compound of Interest

Compound Name: 6-(Dimethylamino)pyrimidin-4-ol

CAS No.: 1124-21-6

Cat. No.: B073765 Get Quote

Introduction & Chemical Space Analysis
The 6-(dimethylamino)pyrimidin-4-ol scaffold is a "privileged structure" in drug discovery,

serving as a core for kinase inhibitors (e.g., CDK, mTOR) and antiviral agents.

Electronic Structure & Reactivity
Tautomerism: While often named as the "4-ol" (enol), this compound exists predominantly as

the 4(3H)-one (keto) tautomer in solution and solid state.

C-5 Nucleophilicity: The C-5 position is the "para" position relative to the strong electron-

donating dimethylamino group (-NMe₂). This makes C-5 highly susceptible to Electrophilic

Aromatic Substitution (EAS).

Strategic Divergence: Functionalization at C-5 allows for the introduction of aryl groups (via

cross-coupling), aldehydes (for heterocycle annulation), or solubilizing amine tails.

Strategic Reaction Map
The following diagram illustrates the primary workflows for diversifying this scaffold.
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Caption: Strategic divergence from the parent scaffold. Note that Vilsmeier-Haack conditions

typically chlorinate the C-4 position while formylating C-5.

Protocol A: C-5 Iodination (The Gateway Step)
Iodination is the most versatile first step, creating a handle for Palladium-catalyzed cross-

couplings. While N-iodosuccinimide (NIS) is standard, the use of TFA/TFAA (Trifluoroacetic

acid/anhydride) is critical for electron-rich pyrimidines to ensure regioselectivity and high yields.

Mechanism & Rationale
The -NMe₂ group activates the ring, but the 4-oxo group can reduce reactivity compared to

pure anilines. TFA protonates the N-3 position, preventing N-iodination, while TFAA acts as a

water scavenger and activates NIS.

Detailed Protocol
Reagents:

Substrate: 6-(Dimethylamino)pyrimidin-4-ol (1.0 equiv)

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

Solvent: Acetonitrile (MeCN) or TFA (if solubility is poor)

Catalyst: TFA (0.1 equiv)
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Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of 6-(dimethylamino)pyrimidin-4-ol in 20 mL of dry MeCN. If

the substrate is insoluble, use pure TFA as the solvent.

Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 10 minutes to avoid

exotherms.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (5% MeOH in DCM). The product usually appears as a less polar spot.

Quench: Pour the reaction mixture into 50 mL of saturated aqueous Na₂S₂O₃ (sodium

thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color).

Isolation:

If solid precipitates: Filter, wash with water and cold ether.

If soluble: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95% Product: 5-Iodo-6-(dimethylamino)pyrimidin-4(3H)-one.

Protocol B: Vilsmeier-Haack Formylation
This reaction introduces a formyl group (-CHO) at C-5. Crucial Note: Under standard Vilsmeier

conditions (POCl₃/DMF), the C-4 hydroxyl group is almost invariably converted to a C-4

Chloride. This yields 4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde, a highly valuable

intermediate for S_NAr displacements.

Detailed Protocol
Reagents:

Substrate: 6-(Dimethylamino)pyrimidin-4-ol (1.0 equiv)

Reagent: POCl₃ (Phosphorus oxychloride) (3.0 equiv)
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Reagent: DMF (Dimethylformamide) (5.0 equiv - acts as reagent and solvent)

Step-by-Step Workflow:

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool dry DMF (5.0 equiv) to

0°C. Add POCl₃ (3.0 equiv) dropwise. Stir for 30 mins at 0°C until a white/yellow semi-solid

(Vilsmeier salt) forms.

Substrate Addition: Dissolve the substrate in a minimum amount of DMF and add it dropwise

to the Vilsmeier reagent at 0°C.

Heating: Warm the mixture to 80–90°C and stir for 3–5 hours. The reaction will turn dark

orange/red.

Hydrolysis (Critical): Cool to RT. Pour the mixture slowly onto crushed ice/water

(exothermic!). Neutralize carefully with solid NaOAc or saturated NaHCO₃ to pH 7–8. Stir for

1 hour to hydrolyze the iminium intermediate to the aldehyde.

Extraction: Extract with DCM (3x). The 4-chloro product is lipophilic.

Purification: Flash chromatography (Hexane/EtOAc).

Product: 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde. (Note: If the 4-OH is strictly

required, acidic hydrolysis of the 4-Cl product with 2N HCl at reflux can restore the hydroxyl

group, though this may degrade the aldehyde).

Protocol C: Suzuki-Miyaura Cross-Coupling
Using the 5-iodo intermediate from Protocol A, this step introduces aryl or heteroaryl diversity.

Cross-Coupling Workflow
The following diagram outlines the catalytic cycle and key intermediates.
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Caption: Palladium-catalyzed cycle converting the 5-iodo precursor to the 5-aryl derivative.

Detailed Protocol
Reagents:

Substrate: 5-Iodo-6-(dimethylamino)pyrimidin-4-one (1.0 equiv)

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:
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Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure

tube. Bubble Nitrogen/Argon through the solution for 10 minutes (Critical to prevent Pd

oxidation).

Catalyst Addition: Add Pd catalyst and aqueous base. Seal the vessel immediately.

Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).

Workup: Filter through a Celite pad to remove Palladium black. Wash with MeOH.

Concentrate the filtrate.

Purification: Flash chromatography (DCM/MeOH gradients).

Summary of Reaction Conditions
Transformatio
n

Reagents
Key
Conditions

Typical Yield Ref

C-5 Iodination NIS, TFA 0°C to RT, MeCN 85-95% [1]

C-5 Formylation POCl₃, DMF 0°C to 90°C 60-75% [2]

C-5 Mannich HCHO, 2° Amine Reflux, EtOH 70-85% [3]

Suzuki Coupling Pd(PPh₃)₄, Base
90°C,

Dioxane/H₂O
50-80% [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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